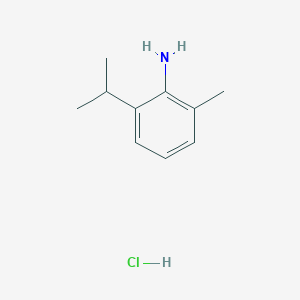![molecular formula C12H9F3N4O2 B2964903 1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid CAS No. 1006448-08-3](/img/structure/B2964903.png)
1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid” is a chemical compound with the CAS number 1006448-08-3 . It is a useful research chemical and is available for purchase from various suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid” are not directly provided in the search results. For detailed information, one would typically refer to the compound’s Material Safety Data Sheet (MSDS) or similar resources .Scientific Research Applications
Cycloaddition Reactions
Cycloaddition reactions involving carbodiimides with heteroaromatic substituents have been explored to generate pyrido[1,2-a]pyrimidinones and thiazolo[3,2-a]pyrimidinones, rather than the anticipated Diels-Alder adducts. This study indicates the complex reaction pathways and potential for creating diverse heterocyclic compounds, which could be relevant to the chemical properties and reactivity of the compound (Trifonov et al., 1992).
Anticancer and Anti-inflammatory Applications
Research into novel pyrazolopyrimidine derivatives has demonstrated their potential as anticancer and anti-5-lipoxygenase agents. This suggests that the compound might have implications in the development of therapeutic agents targeting specific cancer types and inflammatory conditions (Rahmouni et al., 2016).
Fluorescence Properties
Studies on new pyrazolopyrimidinone derivatives have revealed interesting fluorescence properties, indicating potential applications in materials science, particularly in the development of fluorescent probes or materials with specific optical properties (Quiroga et al., 2015).
Library of Fused Pyridine-4-carboxylic Acids
The generation of a library of fused pyridine-4-carboxylic acids, including various heterocycles such as pyrazolopyridines and pyridopyrimidines, demonstrates the compound's utility in creating diverse chemical libraries for pharmaceutical and material science research (Volochnyuk et al., 2010).
Anticancer Agents
Research into organometallic complexes involving pyrazolopyridine derivatives has shown potential applications in cancer treatment. These compounds have been evaluated for their cytotoxicity against human cancer cells, indicating the compound's relevance in the design of new anticancer agents (Stepanenko et al., 2011).
Safety And Hazards
The safety and hazards associated with “1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid” are not specified in the search results. As with any chemical, appropriate safety precautions should be taken when handling this compound. The MSDS would provide detailed safety and hazard information .
Future Directions
The future directions for research and applications of “1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid” are not specified in the search results. Given the interest in pyrazole derivatives in various fields of chemistry and biology , it is likely that this compound could have potential future applications in these areas.
properties
IUPAC Name |
1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4O2/c13-12(14,15)9-5-8(6-1-2-6)16-11(17-9)19-4-3-7(18-19)10(20)21/h3-6H,1-2H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDFPOFJZHEVPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)N3C=CC(=N3)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2964821.png)






![Tert-butyl (4aR,7aS)-2,3,4a,5,7,7a-hexahydro-1H-furo[3,4-b]pyrazine-4-carboxylate](/img/structure/B2964833.png)

![N-([2,2'-bifuran]-5-ylmethyl)benzamide](/img/structure/B2964837.png)
![3-[4-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2964838.png)
![2-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2964839.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2964843.png)